[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
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Description
[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.414. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antibacterial Applications
A study on the microwave-assisted synthesis of pyrazoline derivatives, which share a similar structure with the specified compound, found that certain derivatives exhibit significant in vivo anti-inflammatory activity. These compounds were also screened for in vitro antibacterial activity, showing promising results against several bacterial strains. The study highlights the efficiency of microwave irradiation in synthesizing these compounds with better yields and environmental benefits compared to traditional methods (Ravula et al., 2016).
Antioxidant Properties
Another research explored the catalytic synthesis of chalcone derivatives from reactions involving furan-2-carbonyl and various substituted acetophenones. These compounds exhibited potent in vitro antioxidant activity. This study not only provided insights into their antioxidant capabilities but also correlated the in vitro results with molecular docking, ADMET, QSAR, and bioactivity studies, suggesting that these compounds could serve as powerful antioxidants (Prabakaran et al., 2021).
Photochemical Applications
Research on the Paterno-Büchi reaction on furan derivatives demonstrated the potential for chemical transformations through photochemical reactions. This study provided valuable insights into the regiochemistry of these reactions, which can be crucial for synthesizing new chemical entities with specific properties (D’Auria & Racioppi, 2000).
Molecular Docking Studies
Molecular docking studies of novel synthesized pyrazole derivatives, including those with furan substitutions, have been conducted to assess their antibacterial activity. These studies utilize Auto Dock 4.2.1 to explore the binding interactions of synthesized compounds towards selected bacterial proteins, providing a basis for understanding the mechanism of action of these compounds on a molecular level (Khumar et al., 2018).
Solid Acid Catalysis
In a different approach, research on the aza-Piancatelli rearrangement highlighted the use of phosphomolybdic acid as a highly efficient solid acid catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol. This study underscores the potential of solid acid catalysis in organic synthesis, offering a pathway to produce valuable chemical compounds with high selectivity and yield (Reddy et al., 2012).
Properties
IUPAC Name |
[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-16-10-12-17(13-11-16)19-15-20(21-9-6-14-26-21)24(23-19)22(25)18-7-4-3-5-8-18/h3-14,20H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAURBOOZACID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.